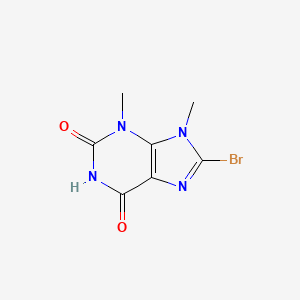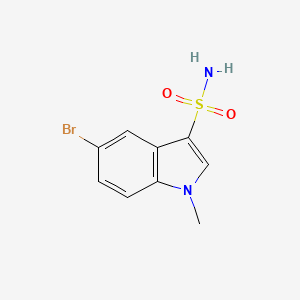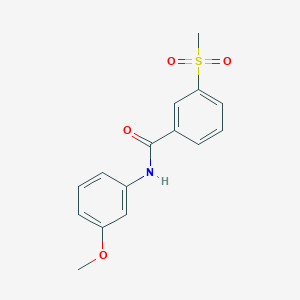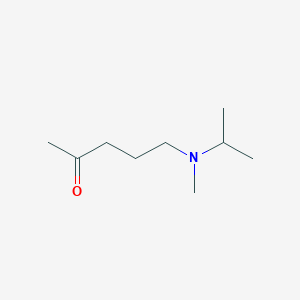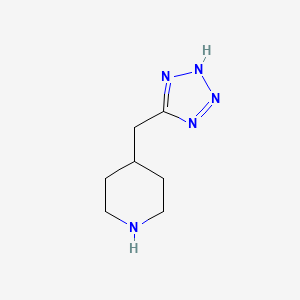
4-phenyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-phenyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of ethanol at room temperature in green conditions has been reported to achieve up to 90% yield .
Analyse Chemischer Reaktionen
Types of Reactions
4-phenyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, DBU, and PhSH. The reaction conditions often involve room temperature and the use of ethanol as a solvent .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the cyclization reaction produces protected piperazines, which can be further deprotected to yield the final compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a ligand in the synthesis of metal complexes.
Biology: Exhibits antibacterial and anticancer properties.
Medicine: Potential inhibitor of SARS-CoV-2 proteases, making it a candidate for COVID-19 drug development.
Industry: Used in the field of catalysis and metal-organic frameworks (MOFs).
Wirkmechanismus
The mechanism of action of 4-phenyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has shown binding affinity to the SARS-CoV-2 main protease enzyme, inhibiting its activity and thereby potentially preventing viral replication . The compound’s structure allows it to interact with various biochemical targets, enhancing its bioactivity .
Vergleich Mit ähnlichen Verbindungen
4-phenyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide can be compared with other piperazine derivatives such as:
Trimetazidine: Used as an anti-anginal drug.
Ranolazine: Used to treat chronic angina.
Befuraline: An antidepressant.
Aripiprazole: An antipsychotic.
Quetiapine: Another antipsychotic.
Eigenschaften
Molekularformel |
C17H20N4O3S |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
4-phenyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C17H20N4O3S/c18-25(23,24)16-8-6-14(7-9-16)19-17(22)21-12-10-20(11-13-21)15-4-2-1-3-5-15/h1-9H,10-13H2,(H,19,22)(H2,18,23,24) |
InChI-Schlüssel |
ROAIPIWKUYZYIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


aminehydrochloride](/img/structure/B13585386.png)
amine](/img/structure/B13585399.png)
![4-(3-aminopropoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]butanamide](/img/structure/B13585404.png)
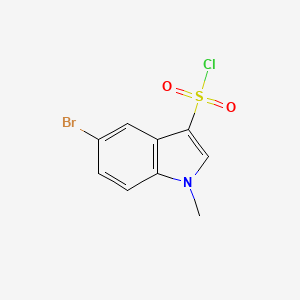
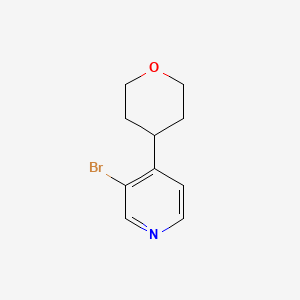
![6-Hydroxy-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13585425.png)

![{2-[(2-Aminoethyl)disulfanyl]ethyl}dimethylaminedihydrochloride](/img/structure/B13585429.png)
